molecular formula C10H14BrN3O B7579392 1-(((5-Bromopyrimidin-4-yl)amino)methyl)cyclopentan-1-ol

1-(((5-Bromopyrimidin-4-yl)amino)methyl)cyclopentan-1-ol

Cat. No.: B7579392
M. Wt: 272.14 g/mol
InChI Key: ZAZVASYVMWNRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(((5-Bromopyrimidin-4-yl)amino)methyl)cyclopentan-1-ol is a chemical compound that features a bromopyrimidine moiety linked to a cyclopentanol structure via an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((5-Bromopyrimidin-4-yl)amino)methyl)cyclopentan-1-ol typically involves the reaction of 5-bromopyrimidine with cyclopentanone in the presence of an aminomethylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(((5-Bromopyrimidin-4-yl)amino)methyl)cyclopentan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(((5-Bromopyrimidin-4-yl)amino)methyl)cyclopentan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(((5-Bromopyrimidin-4-yl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. The aminomethyl group may facilitate binding through hydrogen bonding or electrostatic interactions, while the cyclopentanol moiety can enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyrimidine: A simpler analog with similar reactivity but lacking the cyclopentanol moiety.

    Cyclopentanone: A precursor in the synthesis of the target compound.

    Pyrimidine Derivatives: Various substituted pyrimidines with different functional groups.

Uniqueness

1-(((5-Bromopyrimidin-4-yl)amino)methyl)cyclopentan-1-ol is unique due to its combination of a bromopyrimidine moiety with a cyclopentanol structure. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of the aminomethyl group also enhances its reactivity and potential for forming diverse derivatives.

Properties

IUPAC Name

1-[[(5-bromopyrimidin-4-yl)amino]methyl]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O/c11-8-5-12-7-14-9(8)13-6-10(15)3-1-2-4-10/h5,7,15H,1-4,6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZVASYVMWNRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC2=NC=NC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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